molecular formula C4H10N2O B3007771 (Tetrahydrofuran-3-yl)hydrazine CAS No. 773822-87-0

(Tetrahydrofuran-3-yl)hydrazine

Cat. No.: B3007771
CAS No.: 773822-87-0
M. Wt: 102.137
InChI Key: KUFLBKOBMGLOKO-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-3-yl)hydrazine is a chemical compound that features a tetrahydrofuran ring bonded to a hydrazine moiety This compound is of interest due to its unique structure, which combines the properties of both tetrahydrofuran and hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydrofuran-3-yl)hydrazine typically involves the reaction of tetrahydrofuran with hydrazine. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

(Tetrahydrofuran-3-yl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrofuran-3-one derivatives, while reduction can produce different hydrazine compounds .

Scientific Research Applications

(Tetrahydrofuran-3-yl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (Tetrahydrofuran-3-yl)hydrazine involves its interaction with molecular targets and pathways within cells. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can result in the inhibition of specific enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Tetrahydrofuran-3-yl)hydrazine is unique due to its combination of the tetrahydrofuran ring and hydrazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

oxolan-3-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-6-4-1-2-7-3-4/h4,6H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFLBKOBMGLOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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